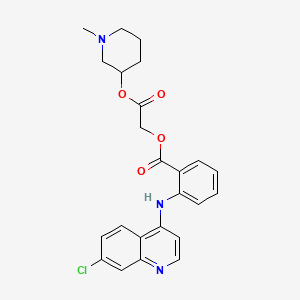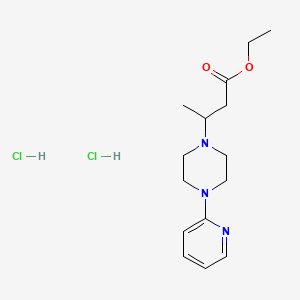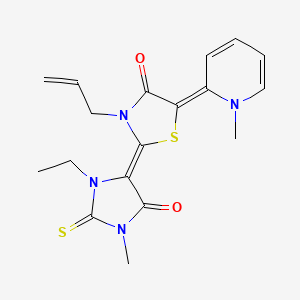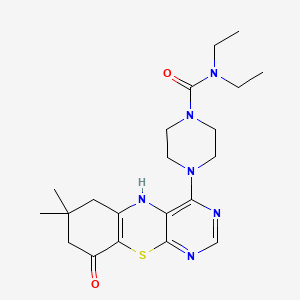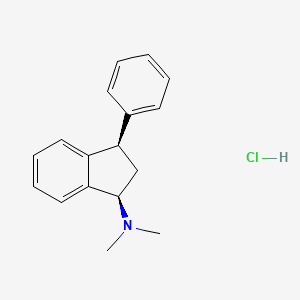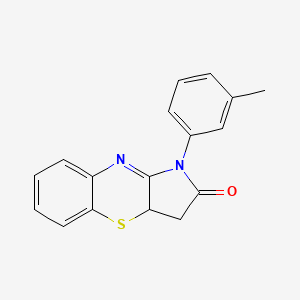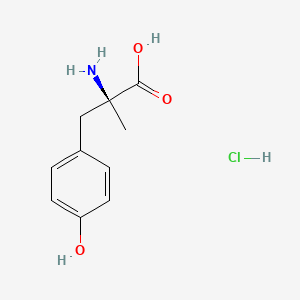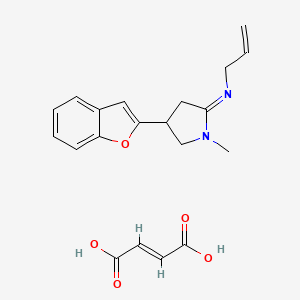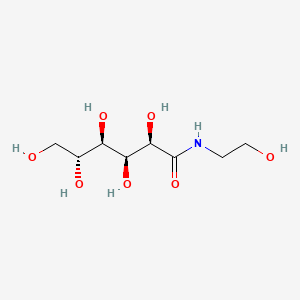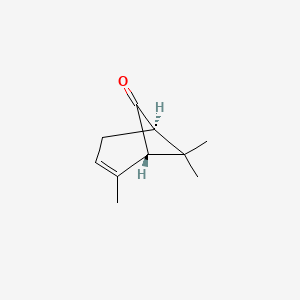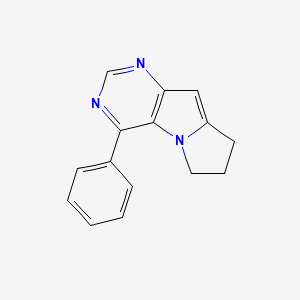
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- involves several steps. One common method includes the cyclization of pyrrole and pyrazine rings. The process typically involves:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step provides the related N-propargylenaminones.
Intramolecular cyclization: Catalyzed by Cs₂CO₃/DMSO, this step results in the formation of the desired pyrrolopyrazine derivative.
Analyse Chemischer Reaktionen
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.
Biology: It exhibits antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: It is employed in the production of organic materials and natural products.
Wirkmechanismus
The mechanism of action of 6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling and growth. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- can be compared to other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
Eigenschaften
CAS-Nummer |
139156-98-2 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine |
InChI |
InChI=1S/C15H13N3/c1-2-5-11(6-3-1)14-15-13(16-10-17-14)9-12-7-4-8-18(12)15/h1-3,5-6,9-10H,4,7-8H2 |
InChI-Schlüssel |
MQMHUHBKPVPFLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(N2C1)C(=NC=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


